5-Bromoquinoline hydrochloride
CAS No.: 421580-26-9
Cat. No.: VC3322001
Molecular Formula: C9H7BrClN
Molecular Weight: 244.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 421580-26-9 |
---|---|
Molecular Formula | C9H7BrClN |
Molecular Weight | 244.51 g/mol |
IUPAC Name | 5-bromoquinoline;hydrochloride |
Standard InChI | InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H |
Standard InChI Key | RIRLBGYZMSIHBI-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC=N2)C(=C1)Br.Cl |
Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)Br.Cl |
Introduction
5-Bromoquinoline hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. It is used in various chemical syntheses due to its reactivity and versatility. This article will delve into the properties, synthesis methods, and applications of 5-bromoquinoline hydrochloride, providing a comprehensive overview based on authoritative sources.
Synthesis Steps
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Bromination of Quinoline: Quinoline is reacted with bromine or a brominating agent like N-bromosuccinimide (NBS) to form 5-bromoquinoline.
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Formation of Hydrochloride Salt: 5-Bromoquinoline is then treated with hydrochloric acid to form the hydrochloride salt.
Applications and Research Findings
5-Bromoquinoline hydrochloride is primarily used as an intermediate in organic synthesis. It is particularly useful in the preparation of complex heterocyclic compounds due to its reactive bromine atom, which can undergo various coupling reactions, such as Suzuki-Miyaura cross-coupling .
Safety Information
5-Bromoquinoline hydrochloride is considered corrosive and harmful if swallowed, with a hazard statement of H302 . Proper handling and safety precautions are essential when working with this compound.
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